Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate
Brand Name: Vulcanchem
CAS No.: 13311-43-8
VCID: VC15918480
InChI: InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3
SMILES:
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate

CAS No.: 13311-43-8

Cat. No.: VC15918480

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate - 13311-43-8

Specification

CAS No. 13311-43-8
Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name ethyl 2-hydroxyimino-3-quinoxalin-2-ylpropanoate
Standard InChI InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3
Standard InChI Key NYFJHQLEBYNMKH-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2N=C1
Canonical SMILES CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1

Introduction

Structural and Molecular Characteristics

Molecular Formula and Identity

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-yl-propanoate (CAS: 90559-53-8) has the molecular formula C₁₃H₁₂N₄O₃ and a molecular weight of 272.27 g/mol . Its IUPAC name is ethyl (2E)-2-hydroxyimino-3-(quinoxalin-2-yl)propanoate, reflecting the ester functional group, hydroxyimino oxime, and quinoxaline ring system.

Table 1: Key Identifiers

PropertyValueSource
SMILESCCOC(=O)/C(=N/O)/CC1=NC=CN=C1
InChIKeyUTEGWYBRUCAODM-XYOKQWHBSA-N
Molecular Weight272.27 g/mol

The compound’s geometry is defined by the E-configuration of the hydroxyimino group, which influences its reactivity and intermolecular interactions . The quinoxaline ring contributes aromaticity and planar rigidity, enabling π-π stacking in crystalline phases.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-yl-propanoate typically involves multi-step reactions starting from quinoxaline derivatives. A representative pathway includes:

  • Quinoxaline Functionalization: 2-Chloroquinoxaline undergoes nucleophilic substitution with a dithiocarbamate reagent to introduce a thiol group .

  • Oxime Formation: The thiol intermediate reacts with hydroxylamine under acidic conditions to form the hydroxyimino group .

  • Esterification: Propanoic acid is esterified with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) to yield the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiol IntroductionN-Cyclohexyldithiocarbamate, CHCl₃, reflux69%
Oxime FormationNH₂OH·HCl, NaOAc, ethanol, 60°C82%
EsterificationEthanol, H₂SO₄, reflux75%

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize yield and purity. Catalytic hydrogenation and solvent recovery systems are integrated to minimize waste .

Physicochemical Properties

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.48–8.37 (m, ArH), 7.85–7.78 (m, ArH), 4.21 (q, J=7.1 Hz, OCH₂CH₃), 3.52 (s, CH₂) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1645 cm⁻¹ (C=N oxime) .

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. It is stable under inert atmospheres but prone to hydrolysis in acidic or alkaline media .

Chemical Reactivity and Derivatives

Key Reactions

  • Reduction: The hydroxyimino group reduces to an amine using NaBH₄, forming ethyl 2-amino-3-quinoxalin-2-yl-propanoate .

  • Hydrolysis: The ester group hydrolyzes in aqueous NaOH to yield the carboxylic acid derivative .

Biologically Active Derivatives

Hydrazide derivatives synthesized from this compound demonstrate anticonvulsant activity in murine models (ED₅₀ = 32–40 mg/kg) .

Research Applications

Pharmaceutical Development

Quinoxaline derivatives are explored as kinase inhibitors and antimicrobial agents. The hydroxyimino group enhances metal-chelating properties, relevant in metalloenzyme targeting .

Material Science

The compound’s planar structure facilitates use in organic semiconductors and fluorescent probes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator